(S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol, also known as (S)-4-fluoro-3-methylphenylethanol, is an organic compound characterized by its chiral center, which imparts specific stereochemical properties. This compound is primarily used in the synthesis of various pharmaceuticals and agrochemicals due to its unique structural features. The compound's chemical formula is C₉H₁₁F O, and it is classified under alcohols due to the presence of a hydroxyl group (-OH) attached to the carbon chain.
The compound can be sourced from various chemical suppliers, including Sigma-Aldrich and ChemBK, which provide detailed specifications regarding its properties and safety information. It falls under the classification of secondary alcohols due to the presence of the hydroxyl group attached to a carbon that is bonded to two other carbon atoms. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound reflects its structural components, including the fluoro and methyl substituents on the aromatic ring.
The synthesis of (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol can be achieved through several methods, with nucleophilic substitution being one of the most common approaches.
The reduction process involves careful control of reaction conditions, including temperature and solvent choice, to ensure high yields and selectivity for the desired stereoisomer.
The molecular structure of (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol features:
This structure contributes to its chemical reactivity and interaction with biological systems.
(S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol can participate in various chemical reactions:
These reactions typically require specific catalysts or reagents to facilitate transformation while maintaining stereochemistry.
The mechanism of action for (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol primarily involves its interaction with biological receptors or enzymes.
Studies have shown that similar compounds can exhibit significant biological activity, making this compound a candidate for further pharmacological evaluation.
Safety data indicates potential hazards such as skin irritation and respiratory issues upon exposure, necessitating proper handling protocols.
(S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol has several scientific uses:
The strategic synthesis of enantiomerically pure (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol represents a significant challenge in modern organic chemistry due to its potential pharmaceutical relevance. This chiral benzylic alcohol contains a stereogenic center at the carbinol carbon, making enantioselective reduction of the corresponding prochiral ketone precursor, 1-(4-Fluoro-3-methylphenyl)ethanone (CAS 369-32-4), the most direct synthetic approach [3] [7]. The electron-withdrawing fluoro substituent and ortho-methyl group create unique steric and electronic environments that influence asymmetric induction pathways. Four principal methodologies have been developed to access this valuable chiral building block with high optical purity, each offering distinct advantages and limitations in synthetic efficiency, scalability, and stereochemical control.
Asymmetric catalytic hydrogenation stands as the most industrially viable method for synthesizing enantiomerically enriched (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol. This approach utilizes chiral transition metal complexes to facilitate the enantioselective delivery of hydrogen to the prochiral ketone, 1-(4-Fluoro-3-methylphenyl)ethanone, which is commercially available as a pale yellow liquid with approximately 90% purity [3] [5] [7]. The spatial arrangement of bulky ligands around the metal center creates a chiral environment that differentiates between the two enantiotopic faces of the carbonyl group.
The catalytic performance varies dramatically with ligand architecture and reaction conditions:
Table 1: Catalyst Systems for Asymmetric Hydrogenation of 1-(4-Fluoro-3-methylphenyl)ethanone
| Catalyst System | Solvent | Pressure (psi) | Temp (°C) | S: R Ratio | ee (%) | Yield (%) |
|---|---|---|---|---|---|---|
| Ru-(S)-BINAP/diamine | iPrOH | 150 | 70 | 97:3 | 94 | 92 |
| Rh-(R,R)-DuPhos | CH₂Cl₂ | 100 | 25 | 90:10 | 80 | 85 |
| Ir-(S)-Xyl-P-Phos | Toluene | 200 | 50 | 95:5 | 90 | 88 |
| Ru-(S)-DM-SegPhos | MeOH | 50 | 30 | 98:2 | 96 | 95 |
The Ru-(S)-BINAP/diamine system demonstrates exceptional performance in isopropanol at moderate temperatures and pressures, achieving 94% enantiomeric excess (ee) [9]. This efficiency stems from the ligand's axially chiral 1,1'-binaphthyl backbone that effectively differentiates between the re and si faces of the ketone substrate. The ortho-methyl group in the substrate creates beneficial steric interactions with the catalyst's chiral pocket, enhancing stereoselectivity. Conversely, Rh-DuPhos systems exhibit lower enantioselectivity (80% ee), likely due to insufficient steric bias to overcome the relatively small size difference between the methyl and fluoromethylphenyl groups [2] [9].
Transfer hydrogenation represents an alternative approach using 2-propanol/formic acid mixtures as hydrogen donors. The Noyori-type Ru-TsDPEN catalysts provide the (S)-alcohol in up to 89% ee at ambient temperature, though reaction times are significantly longer (24-48 hours) compared to pressurized hydrogenation [9]. The enantioselectivity in transfer hydrogenation shows greater temperature sensitivity than direct hydrogenation, with optimal performance at 0-5°C, aligning with the principle that lower temperatures generally enhance enantioselectivity due to increased differentiation of activation energies between diastereomeric transition states [2] [4].
Chiral auxiliary approaches provide reliable access to the target (S)-alcohol through covalent modification of the ketone precursor. This method involves attaching a stoichiometric chiral controller to the substrate, directing asymmetric reduction via diastereoselective induction, followed by auxiliary cleavage. While requiring additional synthetic steps, this approach guarantees high stereochemical control and enables facile diastereomer separation.
Table 2: Chiral Auxiliaries for Diastereoselective Reduction
| Auxiliary | Attachment Point | Reducing Agent | dr | Auxiliary Removal | Overall Yield |
|---|---|---|---|---|---|
| (1R,2S)-Norephedrine | Oxazolidinone | DIBAL-H | 12:1 | LiOH/MeOH | 62% |
| (S)-8-Phenylmenthol | Ester | L-Selectride® | >20:1 | LiAlH₄ | 68% |
| (R)-4-Phenyl-2-oxazolidinone | Imide | NaBH₄ | 15:1 | H₂O₂/LiOH | 58% |
The (S)-8-phenylmenthol auxiliary achieves exceptional diastereoselectivity (>20:1) when coupled as an ester to the carboxylic acid derivative of the ketone (prepared via oxidation) [2] [8]. The bulky phenyl-substituted terpene backbone creates a rigid chiral environment during hydride attack. L-Selectride® reduction proceeds via a chelated transition state where the hydride approaches exclusively from the less hindered Re face, yielding the (S)-alcohol after auxiliary removal. Though requiring oxidation-reduction sequences, this method produces enantiomerically pure material (>99% ee) after recrystallization of diastereomeric intermediates, crucial for pharmaceutical applications requiring stringent stereochemical standards [2] [8].
Cram's chelation model explains the stereochemical outcome when using α-hydroxy auxiliaries. When the ketone is converted to a β-ketoester with a chiral glycolate derivative, chelation of Lewis acidic metals (Mg²⁺, Zn²⁺) creates a rigid bicyclic transition structure. Reduction with Zn(BH₄)₂ occurs through a six-membered ring transition state where hydride delivery occurs anti to the fluoro substituent, producing the (S)-alcohol with 15:1 diastereoselectivity [4] [8]. While effective, chiral auxiliary methods suffer from atom inefficiency, requiring stoichiometric amounts of often expensive controllers and additional protection/deprotection steps.
Biocatalysis harnesses the inherent chirality of enzymes to achieve unparalleled stereoselectivity in alcohol synthesis. Ketoreductases (KREDs) demonstrate exceptional activity toward the prochiral ketone 1-(4-Fluoro-3-methylphenyl)ethanone, selectively yielding the (S)-alcohol with high conversion and enantiomeric excess under mild aqueous conditions. The ortho-methyl group enhances substrate binding in hydrophobic enzyme pockets while the fluorine atom participates in stabilizing dipole interactions within the active site.
Table 3: Biocatalytic Conditions and Performance
| Biocatalyst | Cofactor Recycling | Solvent System | Temp (°C) | Time (h) | ee (%) | Conv. (%) |
|---|---|---|---|---|---|---|
| Lactobacillus brevis ADH | iPrOH/GluDH | Phosphate buffer | 30 | 24 | 98 | 95 |
| Rhodococcus erythropolis KRED-101 | Glucose/GDH | Tris buffer | 35 | 18 | >99 | 99 |
| Candida antarctica (CAL-A) | iPrOH | MTBE/buffer (9:1) | 25 | 48 | 95 | 90 |
| Engineered Pichia pastoris | Glucose | Aqueous | 40 | 12 | >99 | 98 |
The NADPH-dependent Rhodococcus erythropolis KRED-101 achieves both excellent conversion (99%) and enantiomeric excess (>99%) in Tris buffer at physiological temperature [2] [8]. Cofactor regeneration employs a glucose/glucose dehydrogenase (GDH) system, maintaining catalytic NADPH concentrations. Molecular dynamics simulations reveal that the substrate binds with the methyl group oriented toward a small hydrophobic pocket (Val37, Trp38) while the aromatic ring engages in π-stacking with Phe119. Hydride transfer from NADPH occurs specifically to the re face of the carbonyl, generating the (S)-enantiomer exclusively [8].
Process intensification strategies significantly enhance biocatalytic efficiency:
These engineering solutions transform biocatalysis from laboratory curiosities into commercially viable technology for manufacturing enantiopure (S)-alcohol, particularly attractive for pharmaceutical synthesis requiring high purity and minimal heavy metal contamination.
Kinetic resolution (KR) provides retroactive access to the (S)-alcohol when racemic rac-1-(4-Fluoro-3-methylphenyl)ethan-1-ol is available. This approach exploits differential reaction rates of enantiomers with chiral catalysts, selectively transforming one enantiomer while leaving the desired isomer untouched. The efficiency depends on the selectivity factor (s = kₛ/kᵣ), with s > 20 required for practical synthesis.
Lipase-mediated transesterification dominates industrial KR processes due to enzyme availability and operational simplicity. Candida antarctica Lipase B (CAL-B) immobilized on acrylic resin (Novozym® 435) demonstrates exceptional selectivity (s = 45) toward the (R)-enantiomer during vinyl acetate-mediated acetylation in methyl tert-butyl ether (MTBE). The reaction proceeds until 50% conversion, yielding the unreacted (S)-alcohol with 96% ee and the acetylated (R)-ester [2] [8]. Molecular modeling indicates the smaller methoxy group in CAL-B's active site accommodates the fluoro substituent of the fast-reacting (R)-enantiomer, while steric clash occurs with the (S)-isomer.
Transition metal-catalyzed kinetic resolution complements enzymatic methods:
The Jacobsens hydrolytic kinetic resolution using Co(III)-salen complexes resolves epoxide derivatives of the alcohol. The substrate rac-1-(4-fluoro-3-methylphenyl)ethylene oxide undergoes enantioselective hydrolysis with (R,R)-Co(III)-salen catalyst (0.5 mol%) in water-saturated toluene. The (S)-epoxide hydrolyzes faster, yielding the corresponding (R)-diol with 90% ee, while unreacted (R)-epoxide is isolated with 94% ee after 40% conversion and subsequently reduced to the target (S)-alcohol [2] [9]. Though indirect, this route benefits from the commercial availability of robust chiral salen catalysts.
Figure: Integrated Synthesis Workflow for (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol
graph LRA[1-(4-Fluoro-3-methylphenyl)ethanone] -->|Asymmetric Hydrogenation| B[(S)-Alcohol]A -->|Chiral Auxiliary| C[Diastereomeric Intermediate]C -->|Diastereoselective Reduction| D[(S)-Alcohol + Auxiliary]A -->|Biocatalysis| E[(S)-Alcohol]F[Racemic Alcohol] -->|Kinetic Resolution| Bstyle B stroke:#333,stroke-width:2pxThis integrated approach highlights the complementary nature of these methodologies. While asymmetric hydrogenation offers the most direct route, kinetic resolution provides a viable alternative when racemic mixtures are available, and biocatalysis delivers exceptional enantiopurity for demanding applications.
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1